Pbrm1-BD2-IN-2
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Overview
Description
Pbrm1-BD2-IN-2 is a selective and cell-active inhibitor of the polybromo-1 (PBRM1) bromodomain. This compound exhibits binding affinity and inhibitory activity specifically targeting the PBRM1-BD2 domain, with dissociation constant (Kd) and half-maximal inhibitory concentration (IC50) values of 9.3 micromolar and 1.0 micromolar, respectively . This compound is primarily used in cancer research due to its ability to inhibit the growth of PBRM1-dependent cancer cells .
Preparation Methods
The synthetic routes and reaction conditions for Pbrm1-BD2-IN-2 are not explicitly detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions to achieve high purity and activity . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure consistency and yield .
Chemical Reactions Analysis
Pbrm1-BD2-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Pbrm1-BD2-IN-2 has a wide range of scientific research applications, including:
Mechanism of Action
Pbrm1-BD2-IN-2 exerts its effects by competitively inhibiting the binding of acetylated lysine residues to the bromodomain pocket of PBRM1. This inhibition disrupts the interaction between PBRM1 and chromatin, leading to altered gene expression and cellular processes . The molecular targets and pathways involved include the PBAF chromatin remodeling complex and its associated proteins and nucleic acids .
Comparison with Similar Compounds
Pbrm1-BD2-IN-2 is unique in its high selectivity and binding affinity for the PBRM1-BD2 domain. Similar compounds include:
FHD-286: Another bromodomain inhibitor with different selectivity and binding properties.
MS436: A compound targeting bromodomains with distinct inhibitory activity.
Cycloastragenol: A natural product with bromodomain inhibitory effects.
These compounds differ in their chemical structures, binding affinities, and specific targets, highlighting the uniqueness of this compound in its selectivity for the PBRM1-BD2 domain .
Properties
Molecular Formula |
C14H9Cl2FN2O |
---|---|
Molecular Weight |
311.1 g/mol |
IUPAC Name |
5-chloro-2-(2-chloro-6-fluorophenyl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H9Cl2FN2O/c15-7-3-1-5-9(17)11(7)13-18-10-6-2-4-8(16)12(10)14(20)19-13/h1-6,13,18H,(H,19,20) |
InChI Key |
LRNRPLFSBRYMGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)NC(N2)C3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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